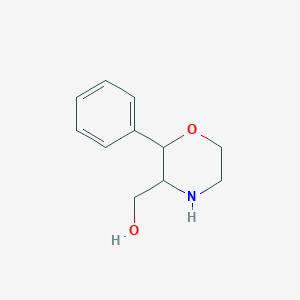
(2-Phenylmorpholin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenylmorpholin-3-yl)methanol is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical applications. The compound features a phenyl group attached to the morpholine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylmorpholin-3-yl)methanol typically involves the reaction of 2-phenylmorpholine with formaldehyde under acidic conditions. This reaction leads to the formation of the desired product through a Mannich-type reaction. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylmorpholin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylmorpholinone, while reduction could produce phenylmorpholine.
Scientific Research Applications
(2-Phenylmorpholin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (2-Phenylmorpholin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell cycle regulation, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the phenyl group.
Phenylmorpholine: Lacks the hydroxyl group present in (2-Phenylmorpholin-3-yl)methanol.
Uniqueness
This compound is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62159-58-4 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2-phenylmorpholin-3-yl)methanol |
InChI |
InChI=1S/C11H15NO2/c13-8-10-11(14-7-6-12-10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 |
InChI Key |
GZHZUQWMNICNJP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C(N1)CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


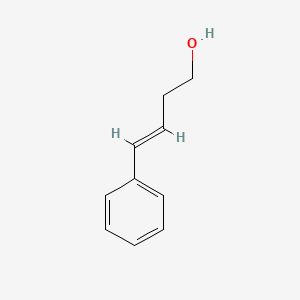
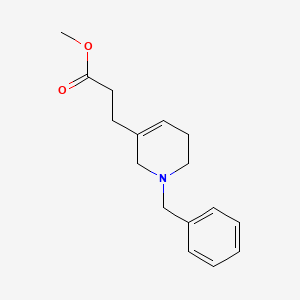
![tert-butyl 8-(2-hydroxyethyl)-2,3-dihydropyrido[2,3-e][1,4]oxazepine-1(5H)-carboxylate](/img/structure/B11718536.png)

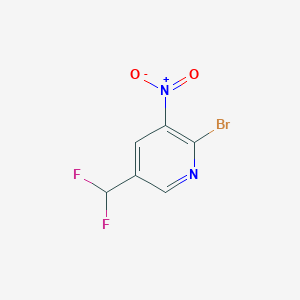
![8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11718555.png)
![3-Amino-2-[(dimethylamino)methyl]phenol](/img/structure/B11718571.png)

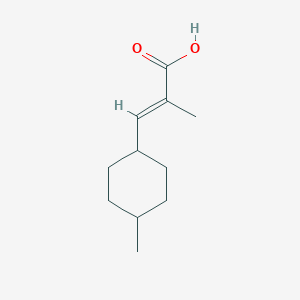
![2-[4-(Carboxymethyl)phenyl]-2,2-difluoroacetic Acid](/img/structure/B11718589.png)
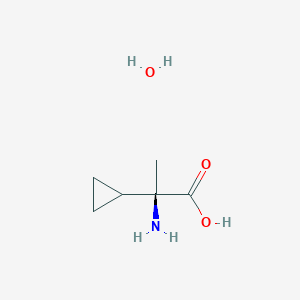
![Tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B11718598.png)

![(1R,4R,8R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B11718603.png)
